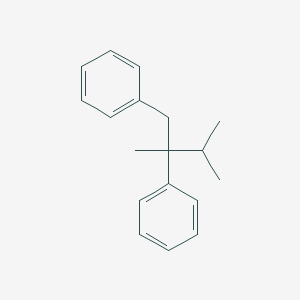
1,1'-(2,3-Dimethylbutane-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene can be synthesized through various methods. One common method involves the reaction of benzene with 2,3-dimethyl-2,3-diphenylbutane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene involves its ability to interact with polymer chains and enhance their flame-retardant properties. It acts as a synergist, reducing the amount of flame retardant needed and improving the overall performance of the polymer. The compound can also initiate radical-mediated reactions, leading to crosslinking and grafting of polymer chains .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,1,2,2-Tetramethylethylene)dibenzene
- 2,3-Dimethyl-2,3-diphenylbutane (DMDPB)
- Dicumene
- α,α,β,β-Tetramethylbibenzyl
Uniqueness
1,1’-(2,3-Dimethylbutane-1,2-diyl)dibenzene is unique due to its high efficiency as a flame retardant synergist and its ability to enhance the properties of polymers with minimal impact on their performance. Its environmental friendliness as a replacement for antimony trioxide (Sb2O3) further distinguishes it from other similar compounds.
Properties
CAS No. |
824400-75-1 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(2,3-dimethyl-1-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)18(3,17-12-8-5-9-13-17)14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
InChI Key |
LFPQPODINSNYGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


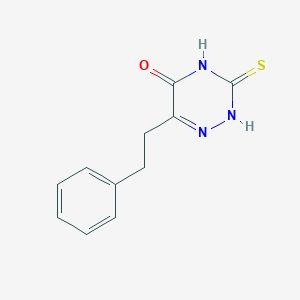

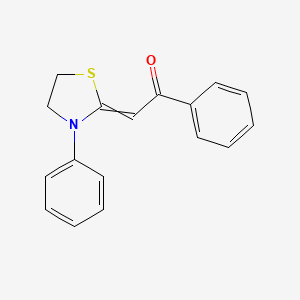
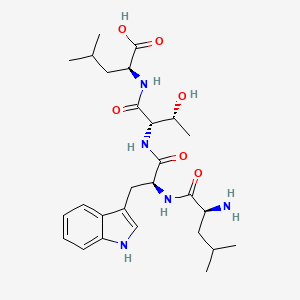
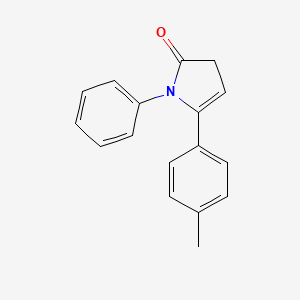
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
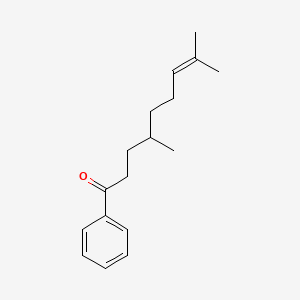
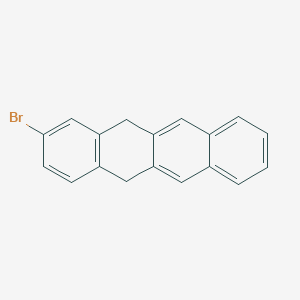
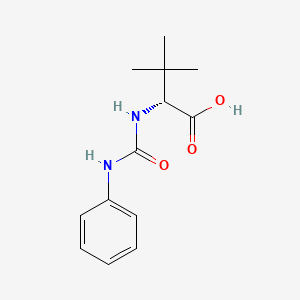
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
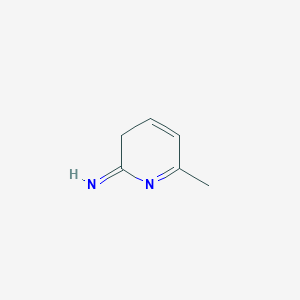
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
